molecular formula C3H5N5O B2533768 3-Amino-1H-1,2,4-triazole-5-carboxamide CAS No. 60016-63-9

3-Amino-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B2533768
CAS No.: 60016-63-9
M. Wt: 127.107
InChI Key: AFRNYWNYLIOMPT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-1H-1,2,4-triazole-5-carboxamide can be synthesized through several methods. One common method involves the cyclization of aminoguanidine with formic acid . Another method includes the reaction of aminoguanidine bicarbonate with formic acid, followed by heating to induce cyclization . Additionally, it can be synthesized from guanidine nitrate, which reacts with acetic acid and oxalic acid under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as:

Uniqueness

What sets 3-Amino-1H-1,2,4-triazole-5-carboxamide apart is its specific structure, which allows it to interact uniquely with certain enzymes and molecular targets. This unique interaction makes it a valuable compound in the development of enzyme inhibitors and other therapeutic agents .

Properties

IUPAC Name

3-amino-1H-1,2,4-triazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O/c4-1(9)2-6-3(5)8-7-2/h(H2,4,9)(H3,5,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRNYWNYLIOMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NN1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60016-63-9
Record name 5-amino-4H-1,2,4-triazole-3-carboxamide
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